molecular formula C20H23NO2 B1675189 Levoxadrol CAS No. 4792-18-1

Levoxadrol

Cat. No. B1675189
CAS RN: 4792-18-1
M. Wt: 309.4 g/mol
InChI Key: HGKAMARNFGKMLC-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levoxadrol is an active enantiomer of dexoxadrol . It’s an inhibitor of the phencyclidine (PCP) receptor . It acts by producing morphine-like antinociception and sedation, relieving pain without the loss of consciousness .


Synthesis Analysis

The synthesis of Levoxadrol is related to the synthesis of dexoxadrol and its bioisosteres . The main approaches to the synthesis and structural relationship to natural alkaloids 1-(2-Piperidyl)ethane-1,2-diol, which is a key product in the synthesis of most structural analogues of dex-oxadrol, is structurally similar to alkaloids from the plants .


Molecular Structure Analysis

Levoxadrol has a chemical formula of C20H23NO2 . Its exact mass is 309.17 and its molecular weight is 309.409 . The elemental analysis shows that it contains 77.64% Carbon, 7.49% Hydrogen, 4.53% Nitrogen, and 10.34% Oxygen .

Scientific Research Applications

  • Phencyclidine-Like Properties : Research has shown that Levoxadrol, along with other dioxadrols, exhibits properties similar to phencyclidine (PCP). Studies have been conducted to understand the behavioral, biochemical, and chemical configurations necessary for these PCP-like properties. This research is significant in comprehending how such compounds interact with the brain and their potential implications in neuroscience and pharmacology​​.

  • Effects on Spinal Neurons : Another area of research involves the examination of the effects of Levoxadrol on the excitation of spinal neurons. This includes its impact on amino acid-induced excitation in the mammalian spinal cord. Understanding these effects is crucial for grasping the broader implications of Levoxadrol in neurological functions and potentially in the development of treatments for various neurological conditions​​.

  • Comparative Studies with Other Compounds : Levoxadrol has also been compared with other compounds like dexoxadrol and MK-801 in terms of their effects on body temperature in rats. Such comparative studies are essential to discern the unique pharmacological profiles of these compounds and their potential therapeutic applications or side effects​​.

Safety And Hazards

Levoxadrol is for research use only, not for human or veterinary use . It’s shipped under ambient temperature as non-hazardous chemical . It’s stable enough for a few weeks during ordinary shipping and time spent in Customs .

properties

IUPAC Name

(2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKAMARNFGKMLC-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801023588
Record name (-)-2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levoxadrol

CAS RN

4792-18-1
Record name Levoxadrol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOXADROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811X558HU0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
RN Pechnick, CA Wong, R George, A Thurkauf… - …, 1989 - Elsevier
… levoxadrol. Dexoxadrol has an affinity for phencyclidine receptors that is much greater than that of levoxadrol, but dexoxadrol and levoxadrol … of dexoxadrol and levoxadrol can be used …
Number of citations: 28 www.sciencedirect.com
AE Jacobson, EA Harrison, MV Mattson… - … of Pharmacology and …, 1987 - ASPET
… maintained higher rates of responding than either levoxadrol or beta-dioxadrol in monkeys … sites in rat brain homogenates was dexoxadrol much greater than levoxadrol = beta-(+/-)-…
Number of citations: 31 jpet.aspetjournals.org
J Hidalgo, CR Thompson - Proceedings of the Society for …, 1963 - journals.sagepub.com
… Effect of levoxadrol and dexoxadrol on reaction time to a thermal stimulus of reserpinetreated mice. Levoxadrol and dexoxadrol were administered 30 min after reserpine. Control mice …
Number of citations: 8 journals.sagepub.com
RY Hampton, F Medzihradsky, JH Woods… - Life sciences, 1982 - Elsevier
… levoxadrol as displacing agents, stereospecific binding of 3H-PCP was obtained in rat and pigeon brain membranes. The markedly higher potenc~ of dexoxadrol, relative to levoxadrol, …
Number of citations: 155 www.sciencedirect.com
B Hoffer, M Palmer, E Moore, M Kim… - … -Receptor Interactions: A …, 1987 - Springer
… -induced responses were insensitive to metaphit, might indicate that levoxadrol causes depressions of cerebellar Purkinje neurons through a mechanism different from that of PCP. …
Number of citations: 1 link.springer.com
GW Bourne, B Esplin, R Čapek - European journal of pharmacology, 1988 - Elsevier
… stereoisomers, dexoxadrol and levoxadrol, on hippocampal … Levoxadrol had only negligible effect. Since dexoxadrol has many PCP-like pharmacological properties but levoxadrol does …
Number of citations: 7 www.sciencedirect.com
SC Berry, NA Anis, D Lodge - Brain research, 1984 - Elsevier
… the stereoisomers of dioxadrol, dexoxadrol and levoxadrol, were examined on the excitation of … This selective antagonism was not observed with the (--)isomer of dioxadrol, levoxadrol. …
Number of citations: 35 www.sciencedirect.com
EJ Cone, RL McQuinn, HE Shannon - Journal of Pharmacology and …, 1984 - ASPET
… Dexoxadrol and its optical isomer levoxadrol were also evaluated for purposes of … Dexoxadrol produced PCP-like activity whereas its optical enantiomer levoxadrol was devoid of such …
Number of citations: 62 jpet.aspetjournals.org
GW Bourne, R Čapek, B Esplin - Neuropharmacology, 1989 - Elsevier
… The effects of phencyclidine and the dioxolane enantiomers, dexoxadrol and levoxadrol, on long-… Levoxadrol which has very low affinity for the phencyclidine receptor was devoid of this …
Number of citations: 12 www.sciencedirect.com
R Sircar, SR Zukin - Life Sciences, 1983 - Elsevier
… ie markedly greater ability of the potent PCP agonist dexoxadrol to displace specifically bound 10 nM [ 3 H]PCP as compared to its behaviorally inactive enantiomer levoxadrol. …
Number of citations: 61 www.sciencedirect.com

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